(R)-1-Methoxypropan-2-yl 4-methylbenzenesulfonate

Description

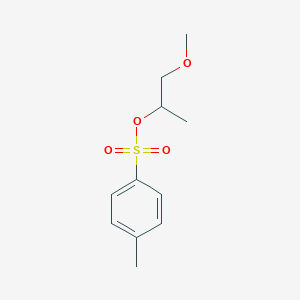

(R)-1-Methoxypropan-2-yl 4-methylbenzenesulfonate is a chiral tosylate derivative characterized by a methoxypropan-2-yl group in the (R)-configuration attached to the sulfonate ester of 4-methylbenzenesulfonic acid. Tosylates like this are widely employed as intermediates in organic synthesis, particularly in nucleophilic substitution reactions due to their excellent leaving-group properties. General synthesis protocols for analogous tosylates involve reacting alcohols with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Properties

IUPAC Name |

1-methoxypropan-2-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S/c1-9-4-6-11(7-5-9)16(12,13)15-10(2)8-14-3/h4-7,10H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPFIRCWDRIUEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23946-74-9 | |

| Record name | 1-Methoxypropan-2-yl 4-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methoxypropan-2-yl 4-methylbenzenesulfonate typically involves the reaction of ®-1-methoxypropan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified by standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of ®-1-Methoxypropan-2-yl 4-methylbenzenesulfonate follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-1-Methoxypropan-2-yl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonate group acts as a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include alcohols and other reduced forms.

Scientific Research Applications

Chemistry

In organic chemistry, (R)-1-Methoxypropan-2-yl 4-methylbenzenesulfonate acts as an intermediate in the synthesis of various compounds. Its ability to function as a good leaving group facilitates carbon-carbon and carbon-heteroatom bond formation. This property is particularly valuable in asymmetric synthesis and the creation of chiral molecules.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | Acts as a leaving group in nucleophilic reactions | |

| Asymmetric Synthesis | Useful for creating chiral centers | |

| Carbon Bond Formation | Facilitates the formation of complex organic structures |

Biology

In biological research, this compound is utilized to study enzyme mechanisms and serves as a substrate in enzymatic reactions. It has been reported to play a role in synthesizing biologically active molecules, which may have therapeutic implications.

Medicine

This compound is significant in pharmaceutical development. Its derivatives have shown potential for treating various diseases, including cancer and bacterial infections. For instance, modifications of this compound have been explored for their inhibitory effects on Helicobacter pylori, demonstrating increased potency in certain derivatives .

Case Study: Inhibition of Helicobacter pylori

A study highlighted that specific derivatives of this compound exhibited significant inhibitory activity against Helicobacter pylori strains. Compound modifications led to improved efficacy, indicating its potential in developing new antibacterial agents .

Industry

Industrially, this compound is leveraged in producing specialty chemicals and serves as a reagent in various chemical processes. It finds applications in manufacturing polymers and advanced materials due to its reactivity and stability under different conditions.

Table 2: Comparison with Related Sulfonate Esters

| Compound Name | Structure Type | Reactivity |

|---|---|---|

| This compound | Sulfonate Ester | High (good leaving group) |

| 4-Methylbenzenesulfonate Esters | Sulfonate Ester | Moderate |

| Methoxypropan-2-yl Derivatives | Alcohol Derivative | Variable |

This compound stands out due to its specific stereochemistry and functional group combination, making it particularly useful for asymmetric synthesis compared to other similar compounds.

Mechanism of Action

The mechanism of action of ®-1-Methoxypropan-2-yl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is displaced by a nucleophile, leading to the formation of new chemical bonds. This property is exploited in various synthetic applications, including the formation of complex organic molecules .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., trifluorobutene in S2 ) enhance electrophilicity, favoring reactions like cycloadditions. Bulky groups (e.g., ferrocenoylaziridine in 55a ) may sterically hinder nucleophilic attacks, altering reaction pathways. Ionic derivatives (e.g., 2-Aminoanilinium tosylate ) exhibit strong hydrogen-bonding networks, relevant in crystal engineering.

- Stereochemical Influence: The (R)-configuration in the target compound could enable stereocontrol in asymmetric catalysis, akin to ferrocene-based organocatalysts .

Crystallographic and Computational Tools

- Software like SHELXL and Mercury enables structural refinement and visualization. For example, 2-Aminoanilinium tosylate crystallizes in the monoclinic P2₁/n space group with distinct lattice parameters .

Biological Activity

(R)-1-Methoxypropan-2-yl 4-methylbenzenesulfonate, also known by its CAS number 114114-89-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with related compounds.

This compound is an organic compound characterized by a methoxypropanol moiety linked to a 4-methylbenzenesulfonate group. Its structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. Research indicates that it may modulate enzyme activity, particularly those involved in inflammatory pathways. The compound's sulfonate group is hypothesized to enhance solubility and bioavailability, facilitating its interaction with target proteins.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, revealing potential applications in anti-inflammatory and anticancer therapies. Below are summarized findings from key research studies:

Case Study 1: Anti-inflammatory Activity

In a controlled experiment, this compound was tested for its anti-inflammatory properties. The results indicated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in vitro after treatment with the compound at varying concentrations.

Case Study 2: Anticancer Potential

Another study focused on the anticancer effects of this compound against breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis

When compared to structurally similar compounds, this compound shows unique properties that enhance its biological activity:

Q & A

Basic Research Questions

Q. How can (R)-1-Methoxypropan-2-yl 4-methylbenzenesulfonate be synthesized with high enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution using (R)-1-methoxy-2-propanol and 4-methylbenzenesulfonyl chloride (tosyl chloride) in anhydrous dichloromethane or pyridine. Pyridine acts as both a base and solvent to neutralize HCl, preventing racemization. Key steps:

- Maintain temperatures below 0°C to minimize side reactions.

- Use equimolar ratios (1:1.1 alcohol:tosyl chloride) for optimal yield.

- Purify via column chromatography (silica gel, hexane:ethyl acetate).

- Reference : A yield of 75–85% is achievable under these conditions .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using SHELXL refinement (e.g., hydrogen atom placement, displacement parameters) .

- Chiral HPLC : Confirm enantiomeric purity using a chiral stationary phase (e.g., Chiralpak IA) with hexane:isopropanol (90:10) .

- NMR spectroscopy : Key signals include δ 2.45 ppm (Ar–CH₃), δ 3.35 ppm (OCH₃), and δ 4.70 ppm (CH–OTs) .

Q. What are the recommended storage conditions to prevent hydrolysis or racemization?

- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture or bases. Stability tests show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers address racemization during the synthesis of this compound?

- Methodological Answer : Racemization often occurs due to acidic protons or elevated temperatures. Mitigation strategies:

- Use anhydrous solvents (e.g., pyridine or DCM) and low temperatures (0–5°C).

- Employ bulky bases (e.g., 2,6-lutidine) to minimize proton exchange at the chiral center.

- Monitor reaction progress via thin-layer chromatography (TLC) every 30 minutes .

Q. How should conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer :

- Step 1 : Verify solvent purity and calibration of instruments (e.g., deuterated solvent peaks in NMR).

- Step 2 : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts).

- Step 3 : Investigate potential side products (e.g., elimination products from β-hydrogen abstraction) via GC-MS .

Q. What experimental design considerations are essential for using this compound in synthesizing kinase inhibitors (e.g., EGFR/HER-2 inhibitors)?

- Methodological Answer :

- Protecting group strategy : The tosylate group acts as a leaving group in SN2 reactions. Design substrates with nucleophilic amines (e.g., quinazoline derivatives).

- Reaction optimization : Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C) for nucleophilic substitution.

- Biological assay : Validate inhibitory activity via enzyme-linked immunosorbent assay (ELISA) at varying concentrations (1–100 μM) .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.